molecular formula C12H15NO4 B1287985 Tert-butyl 2-(3-nitrophenyl)acetate CAS No. 180150-74-7

Tert-butyl 2-(3-nitrophenyl)acetate

Cat. No.: B1287985
CAS No.: 180150-74-7
M. Wt: 237.25 g/mol
InChI Key: MEFVPZNVGGXZQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-nitrophenyl)acetate, also known as tert-butyl nitrophenyl acetate, is a nitro-aromatic compound commonly used in organic chemistry. It is a white, crystalline solid that is soluble in many organic solvents, such as acetone, chloroform, and benzene. It is most often used as a reagent in organic synthesis, as well as in the synthesis of a variety of other organic compounds. The compound has a wide range of applications in research and industry, including in the synthesis of pharmaceuticals, agrochemicals, and other materials.

Scientific Research Applications

1. Synthesis and Characterization of Chemical Compounds

Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate, a related compound, is used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its utility in creating complex chemical structures. The effects of various factors such as feed composition, reaction temperature, and time on the yield of the synthesized compound are studied, indicating its significance in chemical research (Jin Dong-yuan, 2009).

2. Exploration of Reaction Mechanisms

The influence of tert-butyl groups in chemical reactions, such as the enforced intramolecular hydrogen bonding in tert-butyl-substituted compounds, has been studied. This research helps in understanding the rate and mechanism of catalyzed acyl transfer, showcasing the role of tert-butyl groups in complex chemical processes (Ivan Steels, P. D. Clercq, H. Maskill, 1993).

3. Nitration and Synthesis Processes

Studies on nitration processes, such as the nitration of p-tert-butyltoluene, provide insight into the formation of tert-butyl-substituted nitro compounds. The research helps in understanding the chemical pathways and products formed under different conditions, contributing to our knowledge of organic synthesis and reaction dynamics (Alfred Fischer, Rolf Woderer, 1976).

4. Use as Protecting Groups in Organic Synthesis

The (2-nitrophenyl)acetyl (NPAc) group, related to tert-butyl 2-(3-nitrophenyl)acetate, serves as a hydroxyl protecting group in organic synthesis. Its utility is highlighted in the preparation of stable esters and its selective removal under specific conditions, demonstrating its significance in synthetic chemistry (Katalin Daragics, P. Fügedi, 2010).

Safety and Hazards

Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .

Properties

IUPAC Name

tert-butyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFVPZNVGGXZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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